WH-4-023

Description

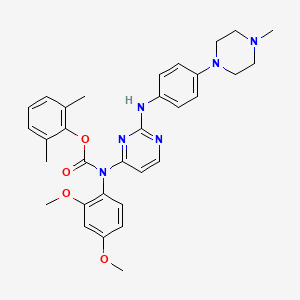

Structure

3D Structure

Properties

IUPAC Name |

(2,6-dimethylphenyl) N-(2,4-dimethoxyphenyl)-N-[2-[4-(4-methylpiperazin-1-yl)anilino]pyrimidin-4-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H36N6O4/c1-22-7-6-8-23(2)30(22)42-32(39)38(27-14-13-26(40-4)21-28(27)41-5)29-15-16-33-31(35-29)34-24-9-11-25(12-10-24)37-19-17-36(3)18-20-37/h6-16,21H,17-20H2,1-5H3,(H,33,34,35) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBTNHSGBRGTFJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)OC(=O)N(C2=C(C=C(C=C2)OC)OC)C3=NC(=NC=C3)NC4=CC=C(C=C4)N5CCN(CC5)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H36N6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

568.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of WH-4-023

For Researchers, Scientists, and Drug Development Professionals

Abstract

WH-4-023 is a potent and selective small molecule inhibitor with a dual mechanism of action, targeting both the lymphocyte-specific kinase (Lck) and Src tyrosine kinases, as well as the salt-inducible kinase (SIK) family. This dual activity positions this compound as a valuable tool for investigating T-cell signaling and macrophage polarization, with potential therapeutic applications in immunology and oncology. This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its primary targets, downstream signaling pathways, and its effects on cellular functions. The guide also presents a compilation of quantitative data, detailed experimental protocols, and visual representations of the relevant signaling cascades to facilitate a deeper understanding of this compound for research and drug development professionals.

Core Mechanism of Action: Dual Inhibition of Lck/Src and SIK Families

This compound exerts its biological effects primarily through the competitive inhibition of the ATP-binding pocket of its target kinases. This leads to a blockade of their catalytic activity and the subsequent phosphorylation of downstream substrates.

Inhibition of Lck and Src Kinases

This compound is a potent inhibitor of Lck and Src, two critical non-receptor tyrosine kinases belonging to the Src family. These kinases play a pivotal role in the initiation and propagation of T-cell receptor (TCR) signaling, which is essential for T-cell development, activation, and proliferation.[1][2] By inhibiting Lck and Src, this compound effectively dampens T-cell mediated immune responses.

Inhibition of Salt-Inducible Kinases (SIKs)

In addition to its effects on Lck and Src, this compound also potently inhibits the SIK family of serine/threonine kinases, including SIK1, SIK2, and SIK3. SIKs are key regulators of macrophage polarization and the inflammatory response.[3] Inhibition of SIKs by this compound leads to a shift in macrophage phenotype towards an anti-inflammatory state, characterized by the increased production of interleukin-10 (IL-10).[3]

Quantitative Data: Inhibitory Profile of this compound

The following tables summarize the in vitro inhibitory activity of this compound against its primary kinase targets and its effects in cellular assays.

Table 1: Biochemical IC50 Values of this compound Against Target Kinases

| Kinase | IC50 (nM) |

| Lck | 2 |

| Src | 6 |

| SIK1 | 10 |

| SIK2 | 22 |

| SIK3 | 60 |

| p38α | 1300 |

| KDR (VEGFR2) | 650 |

Table 2: Cellular Activity of this compound

| Cell Line | Assay | IC50 (µM) |

| Human T-cells | TCR-induced IL-2 Production | 3.9 |

| EM-2 | Growth Inhibition | 0 |

| LAMA-84 | Growth Inhibition | 0.0000038 |

| EoL-1 | Growth Inhibition | 0.0000095 |

Signaling Pathways Modulated by this compound

Lck/Src-Mediated T-Cell Receptor Signaling Pathway

This compound's inhibition of Lck and Src directly impacts the initial steps of TCR signaling. Upon TCR engagement, Lck and Src are responsible for phosphorylating the immunoreceptor tyrosine-based activation motifs (ITAMs) within the CD3 and ζ-chains of the TCR complex. This phosphorylation event creates docking sites for ZAP-70, another tyrosine kinase, which is subsequently activated by Lck. Activated ZAP-70 then phosphorylates downstream adaptor proteins such as LAT and SLP-76, leading to the activation of multiple signaling cascades, including the Ras-MAPK and PI3K-Akt pathways, ultimately resulting in T-cell activation, proliferation, and cytokine production. By inhibiting Lck and Src, this compound blocks this entire cascade at its inception.

Caption: Lck/Src signaling pathway in T-cell activation and its inhibition by this compound.

SIK-Mediated Macrophage Polarization Pathway

In macrophages, SIKs act as negative regulators of the anti-inflammatory cytokine IL-10. SIKs are activated by LKB1 and, in turn, phosphorylate and inactivate the CREB-regulated transcription coactivator 3 (CRTC3). Upon inhibition of SIKs by this compound, CRTC3 remains dephosphorylated, allowing it to translocate to the nucleus. In the nucleus, CRTC3 acts as a coactivator for the transcription factor CREB, leading to enhanced transcription of the Il10 gene and increased IL-10 production. This shifts the macrophage phenotype towards an anti-inflammatory M2-like state.

Caption: SIK signaling pathway in macrophage polarization and its modulation by this compound.

Experimental Protocols

Lck Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay

This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by Lck.

-

Materials:

-

Recombinant Lck enzyme (GST-kinase domain fusion)

-

Biotinylated gastrin peptide substrate

-

ATP

-

Assay Buffer: 50 mM HEPES (pH 7.5), 50 mM NaCl, 20 mM MgCl₂, 5 mM MnCl₂, 2 mM DTT, 0.05% BSA

-

Detection Reagent: 50 mM Tris (pH 7.5), 100 mM NaCl, 3 mM EDTA, 0.05% BSA, 0.1% Tween-20, Streptavidin-Allophycocyanin (SA-APC), and Europium-labeled anti-phosphotyrosine antibody (Eu-anti-PY)

-

This compound

-

384-well low-volume plates

-

HTRF-compatible plate reader

-

-

Procedure:

-

Prepare serial dilutions of this compound in DMSO and then dilute in Assay Buffer.

-

In a 384-well plate, add Lck enzyme, biotinylated gastrin substrate, and the diluted this compound or vehicle control (DMSO).

-

Initiate the kinase reaction by adding ATP. The final concentrations should be approximately 250 pM Lck, 1.2 µM gastrin, and 0.5 µM ATP.

-

Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding the Detection Reagent containing SA-APC and Eu-anti-PY.

-

Incubate in the dark at room temperature for 60 minutes to allow for antibody binding.

-

Read the plate on an HTRF plate reader with an excitation wavelength of 320 nm and emission wavelengths of 615 nm and 665 nm.

-

The HTRF ratio (665 nm / 615 nm) is proportional to the amount of phosphorylated substrate. Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.

-

T-Cell Proliferation and IL-2 Secretion Assay

This cellular assay assesses the effect of this compound on T-cell activation.

-

Materials:

-

Human Peripheral Blood Mononuclear Cells (PBMCs) or purified human T-cells

-

Anti-CD3 and anti-CD28 antibodies

-

RPMI-1640 medium supplemented with 10% FBS, L-glutamine, and antibiotics

-

This compound

-

96-well flat-bottom plates

-

IL-2 ELISA kit

-

³H-thymidine

-

Cell harvester and liquid scintillation counter

-

-

Procedure:

-

Coat a 96-well plate with anti-CD3 antibody overnight at 4°C. Wash the plate with sterile PBS.

-

Isolate PBMCs or purify T-cells from healthy donor blood.

-

Resuspend the cells in complete RPMI-1640 medium.

-

Pre-incubate the cells with various concentrations of this compound or vehicle control for 1-2 hours.

-

Add the pre-treated cells to the anti-CD3 coated plate and add soluble anti-CD28 antibody to stimulate the T-cells.

-

Incubate the plate at 37°C in a 5% CO₂ incubator.

-

For IL-2 Secretion: After 24-48 hours, collect the culture supernatant and measure the concentration of IL-2 using an ELISA kit according to the manufacturer's instructions.

-

For T-cell Proliferation: After 48-72 hours, pulse the cells with ³H-thymidine (1 µCi/well) and incubate for another 18-24 hours.

-

Harvest the cells onto a filter mat using a cell harvester.

-

Measure the incorporation of ³H-thymidine using a liquid scintillation counter.

-

Calculate the percent inhibition of IL-2 secretion and proliferation for each concentration of this compound and determine the IC50 values.

-

Measurement of IL-10 Production in Macrophages

This protocol details how to measure the effect of this compound on IL-10 production in macrophages.

-

Materials:

-

Mouse bone marrow-derived macrophages (BMDMs) or a human monocyte cell line (e.g., THP-1)

-

Lipopolysaccharide (LPS)

-

This compound

-

DMEM or RPMI-1640 medium with 10% FBS

-

24-well plates

-

IL-10 ELISA kit or reagents for qPCR (primers for Il10 and a housekeeping gene)

-

RNA isolation kit and cDNA synthesis kit (for qPCR)

-

-

Procedure:

-

Plate BMDMs or differentiated THP-1 cells in 24-well plates and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound or vehicle control for 1-2 hours.

-

Stimulate the cells with LPS (e.g., 100 ng/mL).

-

Incubate the plate at 37°C in a 5% CO₂ incubator for a specified time (e.g., 24 hours for protein, 4-6 hours for mRNA).

-

For ELISA: Collect the culture supernatant and measure the concentration of IL-10 using an ELISA kit.

-

For qPCR:

-

Lyse the cells and isolate total RNA using an RNA isolation kit.

-

Synthesize cDNA from the RNA.

-

Perform quantitative PCR using primers specific for Il10 and a housekeeping gene.

-

Calculate the relative expression of Il10 mRNA normalized to the housekeeping gene.

-

-

Determine the EC50 value for this compound-induced IL-10 production.

-

Structure-Activity Relationship (SAR) of 2-Aminopyrimidine Carbamates

This compound belongs to the class of 2-aminopyrimidine carbamate Lck inhibitors. The SAR studies on this class of compounds have revealed key structural features essential for their potent inhibitory activity.

Caption: Key structural components influencing the activity of 2-aminopyrimidine carbamate inhibitors.

-

2-Aminopyrimidine Core: This core structure is essential for binding to the hinge region of the kinase ATP-binding pocket.

-

Carbamate Linker: The carbamate group and its substitution pattern are critical for potency and selectivity.

-

Substitutions on the Carbamate: The nature of the aryl groups attached to the carbamate nitrogen and oxygen influences the interaction with the hydrophobic regions of the kinase domain. For this compound, the 2,6-dimethylphenyl and 2,4-dimethoxyphenyl groups contribute significantly to its high potency.

-

Substitution at the 2-amino position: The substituent at this position, in the case of this compound a 4-(4-methylpiperazin-1-yl)phenyl group, extends into the solvent-exposed region and can be modified to improve pharmacokinetic properties.

Conclusion

This compound is a potent dual inhibitor of Lck/Src and SIK kinases. Its ability to modulate both T-cell activation and macrophage polarization makes it a valuable pharmacological tool for studying immune responses and a potential lead compound for the development of novel therapeutics for inflammatory diseases and cancer. This guide has provided a detailed overview of its mechanism of action, supported by quantitative data, signaling pathway diagrams, and experimental protocols to aid researchers in their investigations with this compound.

References

WH-4-023: A Potent Dual Inhibitor of Lck/Src and SIK Kinases

Authored For: Researchers, Scientists, and Drug Development Professionals

Abstract

WH-4-023 is a potent and selective, orally active small molecule inhibitor with demonstrated high affinity for Lymphocyte-specific protein tyrosine kinase (Lck) and Proto-oncogene tyrosine-protein kinase Src.[1][2][3][4][5] Additionally, it has been identified as a powerful inhibitor of Salt-Inducible Kinases (SIKs).[1][4] This technical guide provides a comprehensive overview of the function, mechanism of action, and key experimental data related to this compound. Detailed protocols for relevant assays are provided to facilitate further research and application. While its roles in immunology and oncology are established through Lck/Src and SIK inhibition, a direct, well-documented function in the Hippo signaling pathway has not been identified in the current body of literature.

Core Mechanism of Action

This compound functions as a dual inhibitor of the Src family kinases Lck and Src.[2][3][5] Its mechanism of action involves binding to the ATP-binding pocket of these kinases, which in turn blocks their catalytic activity and prevents the phosphorylation of downstream effector molecules.[2] This inhibition of Lck and Src disrupts signaling pathways crucial for cell growth, survival, and immune responses.[2]

Furthermore, this compound is a potent inhibitor of the Salt-Inducible Kinase (SIK) family, including SIK1, SIK2, and SIK3.[1][4] This inhibitory action on SIKs allows it to modulate regulatory pathways, particularly in macrophage polarization and inflammatory responses.[2]

Quantitative Data

The inhibitory activity of this compound against its primary targets has been quantified through various in vitro assays. The following tables summarize the key inhibitory concentrations (IC50).

Table 1: Inhibitory Activity of this compound against Primary Kinase Targets

| Target Kinase | IC50 (nM) | Assay Type |

| Lck | 2 | Cell-free |

| Src | 6 | Cell-free |

| SIK1 | 10 | Cell-free |

| SIK2 | 22 | Cell-free |

| SIK3 | 60 | Cell-free |

Data sourced from multiple references.[1][4][6]

Table 2: Selectivity Profile of this compound

| Kinase | IC50 (µM) | Selectivity Fold (vs. Lck) |

| p38α | 1.3 | >650 |

| KDR | 0.65 | >325 |

Data sourced from multiple references.[7] this compound demonstrates significant selectivity for Lck/Src over other kinases like p38α and KDR.[1][6]

Signaling Pathways

This compound exerts its biological effects by intervening in key signaling cascades. The diagrams below, generated using the DOT language, illustrate the points of inhibition.

Lck/Src Signaling Pathway Inhibition

Caption: Inhibition of the Lck/Src signaling cascade by this compound.

SIK-Mediated Signaling Pathway Inhibition

Caption: this compound inhibits SIKs, leading to increased IL-10 production.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Lck Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay

This assay is designed to measure the in vitro potency of this compound against Lck kinase.

Materials:

-

This compound

-

Lck enzyme (GST-kinase domain fusion, AA 225-509)

-

Biotinylated substrate peptide (e.g., gastrin)

-

ATP

-

Assay Buffer: 50 mM HEPES (pH 7.5), 50 mM NaCl, 20 mM MgCl₂, 5 mM MnCl₂, 2 mM DTT, 0.05% BSA.[1][5]

-

Detection Reagent Buffer: 50 mM Tris (pH 7.5), 100 mM NaCl, 3 mM EDTA, 0.05% BSA, 0.1% Tween20.[1][5]

-

Streptavidin-Allophycocyanin (SA-APC)

-

Europium-labeled anti-phosphotyrosine antibody (Eu-anti-PY)

-

384-well assay plates

-

Discovery fluorescence plate reader

Procedure:

-

Prepare serial dilutions of this compound in DMSO and then dilute in the assay buffer.

-

In a 384-well plate, add the Lck enzyme to a final concentration of 250 pM.[1][5]

-

Add the biotinylated gastrin substrate to a final concentration of 1.2 µM.[1][5]

-

Add the this compound dilutions or DMSO (vehicle control) to the wells.

-

Initiate the kinase reaction by adding ATP to a final concentration of 0.5 µM.[1][5]

-

Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding 160 µL of detection reagent buffer containing SA-APC (final concentration 0.0004 mg/mL) and Eu-anti-PY (final concentration 0.025 nM).[1][5]

-

Incubate the plate at room temperature for 60 minutes to allow for antibody binding.

-

Read the plate in a Discovery fluorescence plate reader with excitation at 320 nm and emission at 615 nm and 655 nm.[1][5]

-

Calculate the HTRF ratio and determine the IC50 values.

T-Cell Proliferation Assay

This assay assesses the ability of this compound to inhibit T-cell activation and proliferation.

Materials:

-

This compound

-

Human Peripheral Blood Mononuclear Cells (hPBLs)

-

Anti-CD3 and anti-CD28 antibodies

-

96-well tissue culture plates

-

Cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

³H-thymidine

-

Cytokine ELISA kit for IL-2

-

Scintillation counter

Procedure:

-

Isolate T-cells from hPBLs using standard methods.

-

Pre-incubate the purified T-cells with various concentrations of this compound or DMSO (vehicle control) for 1-2 hours.

-

Plate the T-cells in 96-well plates (1 x 10⁵ cells/well) pre-coated with anti-CD3 and anti-CD28 antibodies to stimulate T-cell activation.[5]

-

Culture the cells for approximately 20 hours at 37°C in a 5% CO₂ incubator.[5]

-

Collect the cell culture supernatants to quantify secreted IL-2 levels using a cytokine ELISA kit.

-

Pulse the remaining cells with ³H-thymidine and incubate overnight.

-

Harvest the cells and measure the incorporation of ³H-thymidine using a scintillation counter to assess T-cell proliferation.

-

Analyze the data to determine the effect of this compound on IL-2 production and T-cell proliferation.

Experimental Workflow Diagram

Caption: Workflow for the T-cell proliferation and IL-2 production assay.

Applications in Research

This compound serves as a valuable research tool in several areas:

-

Immunology: Its potent inhibition of Lck makes it suitable for studying T-cell signaling and activation in various contexts, including autoimmune diseases and inflammatory responses.[2]

-

Oncology: The role of Src kinases in cancer progression makes this compound a relevant compound for investigating Src-driven malignancies.[2]

-

Stem Cell Biology: In combination with other small molecules, this compound has been used to support the self-renewal of naïve human embryonic stem cells.[7]

Conclusion

This compound is a well-characterized dual inhibitor of Lck/Src and SIK kinases with potent activity and high selectivity. Its established mechanisms of action in T-cell and macrophage signaling pathways make it a critical tool for researchers in immunology and oncology. The provided data and protocols offer a solid foundation for the design and execution of further studies investigating the therapeutic potential and biological functions of this compound. It is important to note that based on the available literature, a direct functional role for this compound in the Hippo signaling pathway has not been established. Future research may uncover novel activities of this versatile inhibitor.

References

- 1. apexbt.com [apexbt.com]

- 2. This compound - LKT Labs [lktlabs.com]

- 3. This compound - Nordic Biosite [nordicbiosite.com]

- 4. SmallMolecules.com | this compound (25mg) from selleckchem | SmallMolecules.com [smallmolecules.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. selleckchem.com [selleckchem.com]

- 7. caymanchem.com [caymanchem.com]

WH-4-023: A Technical Guide to a Potent Dual Inhibitor of Lck and Src Kinases

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of WH-4-023, a potent and selective dual inhibitor of the Src-family kinases, Lck and Src. It details the compound's inhibitory activity, the experimental protocols used for its characterization, and its role within relevant signaling pathways.

Quantitative Inhibitory Activity

This compound demonstrates high potency for Lck and Src, with nanomolar efficacy.[1][2][3][4][5][6] Its selectivity is highlighted by the significantly higher concentrations required to inhibit other kinases, such as p38α and KDR.[1][2][4][5][6] The compound also potently inhibits Salt-Inducible Kinases (SIKs).[2][3][6] The mechanism of action involves binding to the ATP-binding pocket of the kinases, which blocks their catalytic activity.[4]

A summary of the reported half-maximal inhibitory concentrations (IC₅₀) is presented below.

| Target Kinase | IC₅₀ (nM) |

| Lck | 2[1][2][3][4][5][6] |

| Src | 6[1][2][3][4][5][6] |

| SIK1 | 10[2][3][6] |

| SIK2 | 22[2][3][6] |

| SIK3 | 60[2][3][6] |

| KDR (VEGFR2) | 650[5] |

| p38α | 1300[5] |

Table 1: In vitro inhibitory activity of this compound against a panel of kinases.

This compound has been shown to inhibit a number of protein tyrosine kinases that possess a Threonine residue at the gatekeeper position, including FGF and Ephrin receptors, other Src family members (Yes), and BTK.[3]

Signaling Pathway and Mechanism of Inhibition

Lck and Src are critical non-receptor tyrosine kinases that initiate the signaling cascade following T-cell receptor (TCR) engagement.[7][8] Upon antigen presentation, Lck is recruited to the TCR/CD3 complex and phosphorylates the Immunoreceptor Tyrosine-based Activation Motifs (ITAMs).[9][10] This phosphorylation creates docking sites for other kinases like ZAP-70, which are then activated by Lck, propagating the signal downstream. This cascade is essential for T-cell activation, proliferation, and cytokine production.[7][10] this compound inhibits this process by blocking the catalytic activity of Lck and Src.

Caption: TCR signaling cascade and the inhibitory action of this compound on Lck and Src.

Experimental Protocols

The characterization of this compound relies on specific biochemical and cellular assays. Detailed methodologies for key experiments are provided below.

This biochemical assay quantifies the inhibitory potency of this compound against the Lck kinase in a cell-free system.[1][2]

-

Principle : The assay measures the ATP-dependent phosphorylation of a biotinylated peptide substrate by the Lck kinase.[1]

-

Reagents & Final Concentrations :

-

Procedure :

-

The Lck enzyme, substrate, and varying concentrations of this compound are combined in the assay buffer.

-

The kinase reaction is initiated by the addition of ATP.

-

The reaction is incubated to allow for substrate phosphorylation.

-

The reaction is quenched with a detection buffer containing EDTA (50 mM Tris pH 7.5, 100 mM NaCl, 3 mM EDTA, 0.05% BSA, 0.1% Tween20).[1][2]

-

Detection reagents are added:

-

-

Data Acquisition : The plate is read in a fluorescence plate reader (Excitation: 320 nm; Emission: 615 nm and 655 nm).[1][2][11] The HTRF signal, proportional to the extent of phosphorylation, is used to calculate IC₅₀ values.

This cellular assay assesses the ability of this compound to inhibit T-cell activation.[1][11]

-

Principle : T-cell activation via the TCR/CD28 pathway leads to the secretion of Interleukin-2 (IL-2), a key cytokine for T-cell proliferation. The assay measures the amount of secreted IL-2 in the presence of the inhibitor.[1]

-

Procedure :

-

Cell Preparation : T-cells are purified from human peripheral blood lymphocytes (hPBL).[1][11]

-

Plating : 1 x 10⁵ T-cells are seeded per well in 96-well tissue culture plates.[1][11]

-

Inhibitor Treatment : Cells are pre-incubated with varying concentrations of this compound (or vehicle control).[1][11]

-

Stimulation : T-cells are stimulated with a combination of anti-CD3 and anti-CD28 antibodies to engage the TCR and co-stimulatory pathways.[1][11]

-

Incubation : Plates are cultured for approximately 20 hours at 37°C in a 5% CO₂ environment.[1]

-

Quantification : Supernatants are collected, and the concentration of secreted IL-2 is quantified using a standard cytokine Enzyme-Linked Immunosorbent Assay (ELISA).[1]

-

Inhibitor Discovery and Evaluation Workflow

The development of a targeted kinase inhibitor like this compound follows a structured workflow, from initial screening to cellular characterization.

Caption: A generalized workflow for the discovery of a kinase inhibitor like this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. apexbt.com [apexbt.com]

- 4. medkoo.com [medkoo.com]

- 5. caymanchem.com [caymanchem.com]

- 6. This compound | Src Kinases | Tocris Bioscience [tocris.com]

- 7. T-cell receptor proximal signaling via the Src-family kinases, Lck and Fyn, influences T-cell activation, differentiation, and tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The influence of the src-family kinases, Lck and Fyn, on T cell differentiation, survival and activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Frontiers | New insights into the Lck-NF-κB signaling pathway [frontiersin.org]

- 11. This compound | Src | TargetMol [targetmol.com]

WH-4-023: A Technical Guide to SIK Family Kinase Inhibition

For Researchers, Scientists, and Drug Development Professionals

Abstract

WH-4-023 is a potent and selective small molecule inhibitor of the Salt-Inducible Kinase (SIK) family, as well as the Src family kinases Lck and Src. This dual activity positions this compound as a valuable chemical probe for investigating signaling pathways governed by these kinases and as a potential starting point for therapeutic development in immunology and oncology. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, biochemical and cellular activity, detailed experimental protocols, and relevant signaling pathways. All quantitative data are presented in structured tables for clarity, and key processes are visualized using diagrams generated with Graphviz (DOT language).

Introduction

The Salt-Inducible Kinase (SIK) family, comprising SIK1, SIK2, and SIK3, are members of the AMP-activated protein kinase (AMPK) family. They are key regulators of metabolic and inflammatory signaling. Notably, SIKs play a critical role in macrophage polarization by phosphorylating and inactivating the CREB-regulated transcription coactivator 3 (CRTC3). This action suppresses the production of the anti-inflammatory cytokine Interleukin-10 (IL-10). Inhibition of SIKs, therefore, promotes an anti-inflammatory macrophage phenotype, making them attractive targets for autoimmune and inflammatory diseases.[1]

This compound, initially developed as a potent inhibitor of the lymphocyte-specific protein tyrosine kinase (Lck) and Src kinase, was subsequently identified as a powerful inhibitor of the SIK family.[2][3] Its ability to modulate macrophage function through SIK inhibition has made it a critical tool for studying the interplay between innate and adaptive immunity.

Mechanism of Action

This compound is an ATP-competitive inhibitor that targets the kinase domain of SIKs, Lck, and Src. By occupying the ATP-binding pocket, it prevents the transfer of phosphate from ATP to substrate proteins, thereby blocking their downstream signaling functions.

In macrophages, the inhibition of SIKs by this compound leads to the dephosphorylation of CRTC3. Dephosphorylated CRTC3 translocates to the nucleus, where it co-activates CREB-mediated transcription of target genes, most notably IL10. The resulting increase in IL-10 production helps to resolve inflammation by suppressing the production of pro-inflammatory cytokines.

Quantitative Data

The following tables summarize the reported biochemical and cellular activities of this compound.

Table 1: Biochemical Potency (IC50)

| Target Kinase | IC50 (nM) | Assay Type | Reference |

| Lck | 2 | Cell-free | [4][5] |

| Src | 6 | Cell-free | [4][5] |

| SIK1 | 10 | Cell-free | [4] |

| SIK2 | 22 | Cell-free | |

| SIK3 | 60 | Cell-free | |

| p38α | >1000 | Cell-free | |

| KDR (VEGFR2) | >1000 | Cell-free | [4] |

Table 2: Kinase Selectivity

This compound exhibits selectivity for kinases possessing a small threonine residue at the "gatekeeper" position of the ATP-binding pocket. This includes certain Src family members and receptor tyrosine kinases, while it is largely inactive against kinases with larger gatekeeper residues, such as other members of the AMPK-related kinase subfamily.[3]

| Inhibited Kinases (Threonine Gatekeeper) | Non-Inhibited Kinases (Large Gatekeeper) |

| Lck | Other AMPK-family kinases |

| Src | |

| Yes | |

| BTK | |

| FGF Receptors | |

| Ephrin Receptors | |

| SIK1, SIK2, SIK3 |

Note: Specific IC50 values for the broader kinase panel are not publicly available in the reviewed literature.

Signaling Pathways and Experimental Workflows

SIK Signaling Pathway in Macrophages

The following diagram illustrates the SIK-CRTC3 signaling pathway in macrophages and the mechanism of action for this compound.

Caption: SIK-CRTC3 signaling pathway in macrophages.

Experimental Workflow: Kinase Inhibition Assay

This diagram outlines a typical workflow for assessing the inhibitory activity of this compound against a target kinase.

Caption: Workflow for a biochemical kinase inhibition assay.

Experimental Protocols

Protocol 1: Lck Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay

This protocol is adapted from methodologies used in the initial characterization of this compound.[4][5][6]

Objective: To determine the in vitro inhibitory potency (IC50) of this compound against Lck kinase.

Materials:

-

Recombinant Lck kinase (e.g., GST-fusion of the kinase domain)

-

Biotinylated peptide substrate (e.g., biotinylated gastrin peptide)

-

ATP

-

This compound

-

Assay Buffer: 50 mM HEPES (pH 7.5), 50 mM NaCl, 20 mM MgCl2, 5 mM MnCl2, 2 mM DTT, 0.05% BSA

-

Detection Reagents:

-

Stop/Detection Buffer: 50 mM Tris (pH 7.5), 100 mM NaCl, 3 mM EDTA, 0.05% BSA, 0.1% Tween-20

-

Europium-labeled anti-phosphotyrosine antibody (Eu-anti-PY)

-

Streptavidin-Allophycocyanin (SA-APC)

-

-

384-well low-volume assay plates

-

HTRF-compatible plate reader

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO, typically starting from 10 mM. Further dilute in Assay Buffer to achieve the desired final concentrations in the assay.

-

Reaction Mix Preparation:

-

Prepare a 2X kinase/substrate solution in Assay Buffer containing Lck (final concentration ~250 pM) and the biotinylated substrate (final concentration ~1.2 µM).

-

Prepare a 2X ATP solution in Assay Buffer (final concentration ~0.5 µM, approximately the Km for Lck).

-

-

Assay Protocol:

-

Add 5 µL of the serially diluted this compound or DMSO vehicle control to the wells of a 384-well plate.

-

Add 5 µL of the 2X kinase/substrate solution to each well.

-

Initiate the kinase reaction by adding 5 µL of the 2X ATP solution to each well.

-

Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

-

-

Detection:

-

Stop the reaction by adding 10 µL of Stop/Detection Buffer containing Eu-anti-PY (final concentration ~0.025 nM) and SA-APC (final concentration ~0.0004 mg/mL).

-

Incubate the plate in the dark at room temperature for 60 minutes to allow for antibody binding.

-

-

Data Acquisition:

-

Read the plate on an HTRF-compatible plate reader with excitation at 320 nm and emission at 615 nm (Europium) and 665 nm (APC).

-

-

Data Analysis:

-

Calculate the HTRF ratio (665 nm emission / 615 nm emission).

-

Normalize the data to the positive (no inhibitor) and negative (no enzyme or high inhibitor concentration) controls.

-

Plot the normalized response versus the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Protocol 2: Macrophage IL-10 Production Assay

This protocol is based on the methods described by Clark et al. (2012) to assess the effect of SIK inhibition on macrophage cytokine production.[1]

Objective: To measure the effect of this compound on IL-10 secretion from lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

-

Macrophage cell line (e.g., RAW264.7) or bone marrow-derived macrophages (BMDMs)

-

Complete culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin)

-

Lipopolysaccharide (LPS) from E. coli

-

This compound

-

Phosphate-Buffered Saline (PBS)

-

96-well tissue culture plates

-

Mouse IL-10 ELISA kit

-

ELISA plate reader

Procedure:

-

Cell Culture:

-

Culture macrophages in complete medium under standard conditions (37°C, 5% CO2).

-

Seed cells into a 96-well plate at a density of approximately 1 x 105 cells per well and allow them to adhere overnight.

-

-

Compound Treatment and Stimulation:

-

Prepare dilutions of this compound in culture medium.

-

Remove the old medium from the cells.

-

Pre-treat the cells by adding medium containing the desired concentrations of this compound or DMSO vehicle control. Incubate for 1-2 hours.

-

Stimulate the cells by adding LPS to a final concentration of 10-100 ng/mL.

-

Incubate the plate for 18-24 hours at 37°C, 5% CO2.

-

-

Sample Collection:

-

After incubation, centrifuge the plate briefly to pellet any detached cells.

-

Carefully collect the culture supernatant from each well for IL-10 measurement.

-

-

IL-10 Measurement (ELISA):

-

Perform the IL-10 ELISA according to the manufacturer's instructions. This typically involves:

-

Coating a 96-well ELISA plate with a capture antibody against mouse IL-10.

-

Blocking the plate.

-

Adding the collected supernatants and a standard curve of recombinant IL-10.

-

Incubating and washing.

-

Adding a detection antibody.

-

Incubating and washing.

-

Adding a substrate solution (e.g., TMB) and stopping the reaction.

-

-

-

Data Acquisition and Analysis:

-

Read the absorbance of the ELISA plate at the appropriate wavelength (e.g., 450 nm).

-

Generate a standard curve by plotting the absorbance versus the known concentrations of the IL-10 standards.

-

Calculate the concentration of IL-10 in each sample by interpolating from the standard curve.

-

Plot the IL-10 concentration versus the this compound concentration to visualize the dose-dependent effect.

-

Conclusion

This compound is a versatile pharmacological tool for the study of SIK and Src family kinase signaling. Its potent inhibitory activity and demonstrated effects on macrophage polarization underscore the therapeutic potential of targeting these kinases in inflammatory diseases. The data and protocols provided in this guide offer a comprehensive resource for researchers aiming to utilize this compound in their studies. Further investigation into the broader kinome selectivity and in vivo pharmacokinetics will continue to refine our understanding and application of this important chemical probe.

References

- 1. pnas.org [pnas.org]

- 2. Novel 2-aminopyrimidine carbamates as potent and orally active inhibitors of Lck: synthesis, SAR, and in vivo antiinflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. apexbt.com [apexbt.com]

- 4. selleckchem.com [selleckchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound | Src | TargetMol [targetmol.com]

Investigating Oncology Pathways with WH-4-023: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

WH-4-023 is a potent and selective dual inhibitor of the Src-family kinases Lck and Src.[1][2][3][4][5][6] It also demonstrates inhibitory activity against Salt-Inducible Kinases (SIKs).[1][4][7] By binding to the ATP-binding pocket of these kinases, this compound blocks their catalytic activity, preventing the phosphorylation of downstream effector proteins involved in critical cellular processes such as cell growth, survival, and migration.[1][2] This targeted inhibition makes this compound a valuable tool for investigating the roles of these signaling pathways in oncology and for exploring its potential as a therapeutic agent in cancers driven by aberrant Src/Lck activity.[1] This guide provides an in-depth overview of the core oncology-relevant pathways modulated by this compound, detailed experimental protocols for its use, and a summary of its activity in various cancer cell lines.

Core Signaling Pathways

This compound primarily exerts its effects through the inhibition of Src and Lck kinases, which are key nodes in multiple signaling cascades implicated in cancer progression.

The Src Signaling Network

Src is a non-receptor tyrosine kinase that plays a pivotal role in regulating a wide array of cellular processes, including proliferation, survival, adhesion, and migration.[7] In many human cancers, Src activity is elevated and contributes to tumor progression and metastasis.[1][7] Inhibition of Src by this compound can impact several downstream pathways:

-

PI3K/Akt Pathway: Src can activate the Phosphoinositide 3-kinase (PI3K)/Akt signaling cascade, a crucial pathway for cell survival and proliferation.[7][8] By inhibiting Src, this compound can lead to decreased Akt activation and, consequently, reduced cell survival.

-

MAPK/ERK Pathway: The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway, which is critical for cell proliferation, can also be activated by Src.[8] this compound can attenuate signaling through this pathway.

-

STAT3 Pathway: Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that promotes the expression of genes involved in cell survival and proliferation. Src can directly phosphorylate and activate STAT3.[1][7]

-

Focal Adhesion and Cell Migration: Src is a key component of focal adhesions and regulates cell migration and invasion through the phosphorylation of proteins such as Focal Adhesion Kinase (FAK) and p120-catenin.[7]

The Cofilin Pathway: A Putative Target

Cofilin is an actin-binding protein that plays a critical role in regulating actin filament dynamics, a process essential for cell motility and invasion. The activity of cofilin is tightly regulated, in part by phosphorylation. While direct studies on this compound's effect on the cofilin pathway are limited, the known interactions between Src and cofilin suggest a potential indirect regulatory mechanism.

v-Src has been shown to phosphorylate cofilin at tyrosine residue 68 (Y68), which can lead to its degradation via the ubiquitin-proteasome pathway.[9][10] Furthermore, Src can regulate cofilin activity through its downstream effector, Focal Adhesion Kinase (FAK).[11] Additionally, LIM kinase (LIMK), a known upstream kinase of cofilin, can be regulated by Src-mediated signaling.[12] Therefore, by inhibiting Src, this compound may prevent cofilin degradation and modulate its activity, thereby impacting cancer cell motility and invasion.

Quantitative Data

The inhibitory activity of this compound has been characterized in both biochemical and cellular assays.

Biochemical Activity

| Kinase | IC50 (nM) |

| Lck | 2 |

| Src | 6 |

| SIK1 | 10 |

| SIK2 | 22 |

| SIK3 | 60 |

| p38α | 1300 |

| KDR (VEGFR2) | 650 |

| Data compiled from multiple sources.[1][2][4][5][7][9][11] |

Cellular Activity: IC50 in Cancer Cell Lines

The following table summarizes the half-maximal inhibitory concentration (IC50) of this compound in a panel of human cancer cell lines, as sourced from the Genomics of Drug Sensitivity in Cancer database.

| Cell Line | Cancer Type | IC50 (µM) |

| CTV-1 | Acute Myeloid Leukaemia | 0.005086 |

| EoL-1-cell | Haematopoietic Neoplasm | 0.005847 |

| LAMA-84 | Chronic Myeloid Leukaemia | 0.005467 |

| ALL-SIL | T-cell Leukemia | 0.015506 |

| DOHH-2 | B-cell Lymphoma | 0.019438 |

| K-562 | Chronic Myeloid Leukaemia | 0.019568 |

| A704 | Kidney Carcinoma | 0.022062 |

| BV-173 | Chronic Myeloid Leukaemia | 0.026341 |

| LC-2-ad | Lung Adenocarcinoma | 0.036917 |

| LB2518-MEL | Melanoma | 0.052485 |

| A more extensive list is available from the source.[13] |

Experimental Protocols

Lck Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay

This protocol is adapted from commercially available information and is intended for determining the in vitro inhibitory activity of this compound against Lck.[4][5][6][7][9]

Materials:

-

Recombinant Lck (GST-kinase domain fusion)

-

Biotinylated gastrin peptide substrate

-

ATP

-

This compound

-

Assay Buffer: 50 mM HEPES (pH 7.5), 50 mM NaCl, 20 mM MgCl₂, 5 mM MnCl₂, 2 mM DTT, 0.05% BSA

-

Detection Reagent: 50 mM Tris (pH 7.5), 100 mM NaCl, 3 mM EDTA, 0.05% BSA, 0.1% Tween20

-

Streptavidin-Allophycocyanin (SA-APC)

-

Europium-labeled anti-phosphotyrosine antibody (Eu-anti-PY)

-

384-well low-volume microplates

-

HTRF-compatible plate reader

Procedure:

-

Prepare serial dilutions of this compound in DMSO and then dilute in Assay Buffer.

-

In a 384-well plate, add 2 µL of the diluted this compound or DMSO (vehicle control).

-

Add 4 µL of a solution containing the Lck enzyme and the biotinylated gastrin substrate in Assay Buffer to achieve final concentrations of 250 pM and 1.2 µM, respectively.

-

Initiate the kinase reaction by adding 4 µL of ATP in Assay Buffer to a final concentration of 0.5 µM.

-

Incubate the plate at room temperature for 60 minutes.

-

Stop the reaction by adding 10 µL of Detection Reagent containing SA-APC and Eu-anti-PY.

-

Incubate the plate at room temperature for 60 minutes to allow for signal development.

-

Read the plate on an HTRF plate reader with excitation at 320 nm and emission at 615 nm and 655 nm.

-

Calculate the HTRF ratio (665nm/620nm) and determine the IC50 value of this compound by plotting the percentage of inhibition against the compound concentration.

Cell Viability Assay (e.g., MTT or Alamar Blue)

This protocol provides a general framework for assessing the effect of this compound on the viability of cancer cell lines.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound

-

DMSO (vehicle)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or Alamar Blue (Resazurin) reagent

-

Solubilization solution (for MTT assay, e.g., DMSO or a detergent-based solution)

-

96-well cell culture plates

-

Multichannel pipette

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete medium from a concentrated stock in DMSO. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.5%). Include a vehicle-only control.

-

Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound or vehicle.

-

Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours) in a humidified incubator at 37°C and 5% CO₂.

-

For MTT Assay:

-

Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours.

-

Carefully remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.

-

Read the absorbance at a wavelength of 570 nm.

-

-

For Alamar Blue Assay:

-

Add 10 µL of Alamar Blue reagent to each well and incubate for 1-4 hours.

-

Read the fluorescence with excitation at 560 nm and emission at 590 nm.

-

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Western Blot Analysis of Phosphorylated Src

This protocol outlines the steps to investigate the effect of this compound on the phosphorylation status of Src in cancer cells.

Materials:

-

Cancer cell line

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies: anti-phospho-Src (e.g., Tyr416) and anti-total-Src

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Culture cells to 70-80% confluency and treat with various concentrations of this compound for a specified time.

-

Lyse the cells on ice with lysis buffer containing phosphatase inhibitors.

-

Clarify the lysates by centrifugation and determine the protein concentration of the supernatant.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-Src overnight at 4°C.

-

Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

-

To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total Src.

Conclusion

This compound is a powerful research tool for dissecting the complex signaling networks governed by Src-family kinases and SIKs in the context of oncology. Its high potency and selectivity allow for the targeted investigation of these pathways and their roles in cancer cell proliferation, survival, and motility. The experimental protocols and quantitative data provided in this guide offer a solid foundation for researchers to effectively utilize this compound in their studies to uncover novel therapeutic strategies for cancers with dysregulated Src/Lck signaling. Further investigation into the putative effects of this compound on the cofilin pathway may reveal new insights into the mechanisms of cancer cell invasion and metastasis.

References

- 1. The Role of Src in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medkoo.com [medkoo.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. apexbt.com [apexbt.com]

- 5. selleckchem.com [selleckchem.com]

- 6. This compound | Src | TargetMol [targetmol.com]

- 7. Targeting Src family kinases in anti-cancer therapies: turning promise into triumph - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. TYROSINE PHOSPHORYLATION OF COFILIN AT Y68 BY V-SRC LEADS TO ITS DEGRADATION THROUGH UBIQUITIN-PROTEASOME PATHWAY - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Src controls neuronal migration by regulating the activity of FAK and cofilin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. LIMK1 promotes the development of cervical cancer by up-regulating the ROS/Src-FAK/cofilin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The molecular effect of metastasis suppressors on Src signaling and tumorigenesis: new therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to WH-4-023 for Immunology Research

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

WH-4-023 is a potent and selective dual inhibitor of the Src family kinases Lck and Src, with additional activity against the Salt-Inducible Kinase (SIK) family.[1][2] This dual-action mechanism makes this compound a valuable tool for immunology research, particularly in the study of T-cell activation, macrophage polarization, and inflammatory signaling. This guide provides a comprehensive overview of this compound, including its mechanism of action, key quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways to facilitate its application in immunological research and drug development.

Mechanism of Action

This compound exerts its biological effects primarily through the competitive inhibition of ATP binding to the catalytic domains of Lck and Src.[1] These non-receptor tyrosine kinases are crucial for signaling downstream of the T-cell receptor (TCR) and other immune receptors. By inhibiting Lck and Src, this compound effectively blocks the phosphorylation of downstream substrates, thereby attenuating T-cell activation and proliferation.[1][3]

Furthermore, this compound inhibits the SIK family of kinases (SIK1, SIK2, and SIK3).[2][4] SIKs are involved in regulating the inflammatory responses of macrophages. Inhibition of SIKs by this compound can modulate macrophage polarization, leading to an anti-inflammatory phenotype characterized by increased production of interleukin-10 (IL-10).[4][5]

Quantitative Data

The inhibitory activity of this compound against its primary kinase targets has been determined in various biochemical and cellular assays. The following tables summarize the key quantitative data available for this compound.

| Kinase Target | IC50 (nM) | Assay Type | Reference |

| Lck | 2 | Cell-free | [2] |

| Src | 6 | Cell-free | [2] |

| SIK1 | 10 | Cell-free | [2] |

| SIK2 | 22 | Cell-free | [2] |

| SIK3 | 60 | Cell-free | [2] |

| p38α | 1300 | Cell-free | [3] |

| KDR (VEGFR2) | 650 | Cell-free | [3] |

Table 1: Biochemical Inhibitory Activity of this compound. This table presents the half-maximal inhibitory concentration (IC50) values of this compound against a panel of kinases in cell-free assays.

Signaling Pathways

The signaling cascades affected by this compound are central to immune cell function. The following diagrams illustrate the key pathways modulated by this inhibitor.

Caption: Lck/Src Signaling Pathway in T-Cell Activation.

Caption: SIK Signaling Pathway in Macrophage Polarization.

Experimental Protocols

In Vitro Lck Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay

This assay is designed to measure the inhibitory activity of this compound on Lck kinase.

Materials:

-

Recombinant Lck (GST-kinase domain fusion, AA 225-509)

-

Biotinylated substrate peptide (e.g., gastrin)

-

ATP

-

This compound

-

Assay Buffer: 50 mM HEPES (pH 7.5), 50 mM NaCl, 20 mM MgCl₂, 5 mM MnCl₂, 2 mM DTT, 0.05% BSA.[4]

-

Detection Reagent: 50 mM Tris (pH 7.5), 100 mM NaCl, 3 mM EDTA, 0.05% BSA, 0.1% Tween-20.[4]

-

Streptavidin-Allophycocyanin (SA-APC)

-

Europium-labeled anti-phosphotyrosine antibody (Eu-anti-PY)

-

384-well low-volume microplates

-

HTRF-compatible plate reader

Procedure:

-

Prepare a serial dilution of this compound in DMSO and then dilute in Assay Buffer.

-

In a 384-well plate, add 2 µL of the diluted this compound or DMSO (vehicle control).

-

Add 4 µL of Lck enzyme solution (final concentration 250 pM) to each well.[4]

-

Add 4 µL of a mixture of the biotinylated substrate peptide (final concentration 1.2 µM) and ATP (final concentration 0.5 µM) to initiate the reaction.[4]

-

Incubate the plate at room temperature for 60 minutes.

-

Stop the reaction by adding 10 µL of Detection Reagent containing SA-APC (final concentration 0.0004 mg/mL) and Eu-anti-PY (final concentration 0.025 nM).[4]

-

Incubate the plate for 60 minutes at room temperature to allow for signal development.

-

Read the plate on an HTRF-compatible plate reader with excitation at 320 nm and emission at 615 nm and 655 nm.[4]

-

Calculate the HTRF ratio (665 nm/620 nm) and determine the percent inhibition for each concentration of this compound.

-

Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Caption: HTRF Kinase Assay Workflow.

T-Cell Proliferation and IL-2 Secretion Assay

This protocol assesses the effect of this compound on T-cell activation by measuring proliferation and cytokine secretion.

Materials:

-

Human Peripheral Blood Mononuclear Cells (PBMCs) or purified human T-cells

-

Anti-CD3 antibody (plate-bound)

-

Anti-CD28 antibody (soluble)

-

This compound

-

RPMI-1640 medium supplemented with 10% FBS, penicillin, and streptomycin

-

96-well flat-bottom tissue culture plates

-

[³H]-Thymidine

-

IL-2 ELISA kit

-

Scintillation counter

-

Cell harvester

Procedure:

-

Coat the wells of a 96-well plate with anti-CD3 antibody (e.g., 1 µg/mL in PBS) overnight at 4°C.

-

Wash the wells with sterile PBS to remove unbound antibody.

-

Isolate human T-cells from PBMCs.

-

Resuspend the T-cells in complete RPMI-1640 medium.

-

Prepare a serial dilution of this compound in the culture medium.

-

Add 1 x 10⁵ T-cells to each well of the anti-CD3 coated plate.[1]

-

Add the diluted this compound or vehicle control to the respective wells.

-

Add soluble anti-CD28 antibody (e.g., 1 µg/mL) to stimulate the T-cells.[1]

-

Incubate the plate at 37°C in a 5% CO₂ incubator for 48-72 hours.

-

For IL-2 Secretion: After 20-24 hours of incubation, carefully collect the culture supernatant for IL-2 measurement using an ELISA kit according to the manufacturer's instructions.[1]

-

For T-Cell Proliferation: After 48-72 hours, pulse the cells with 1 µCi of [³H]-Thymidine per well and incubate for an additional 18-24 hours.[1]

-

Harvest the cells onto glass fiber filters using a cell harvester.

-

Measure the incorporation of [³H]-Thymidine using a scintillation counter.

-

Calculate the percentage of inhibition of proliferation and IL-2 secretion for each concentration of this compound.

Caption: T-Cell Proliferation and IL-2 Secretion Assay Workflow.

Conclusion

This compound is a versatile and potent inhibitor for studying key signaling pathways in immunology. Its dual specificity for Lck/Src and the SIK family of kinases provides a unique opportunity to dissect the complex signaling networks that govern T-cell and macrophage function. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers and drug development professionals seeking to leverage the capabilities of this compound in their immunological investigations.

References

WH-4-023: A Technical Guide to Preclinical Data

For Researchers, Scientists, and Drug Development Professionals

Abstract

WH-4-023 is a potent, selective, and orally active dual inhibitor of the Src family kinases (SFKs) Lck and Src.[1][2] It also demonstrates significant inhibitory activity against the Salt-Inducible Kinase (SIK) family.[1][3] By binding to the ATP-binding pocket of these kinases, this compound effectively blocks their catalytic activity, preventing the phosphorylation of downstream substrates involved in critical cellular processes such as immune signaling, cell growth, and inflammatory responses.[4] This technical guide provides a comprehensive overview of the preliminary studies on this compound, summarizing its biochemical potency, selectivity, and mechanism of action. Detailed experimental protocols for key in vitro assays are provided, and associated signaling pathways and workflows are visualized to support further research and development.

Mechanism of Action

This compound exerts its biological effects through the competitive inhibition of ATP binding to multiple protein kinases. Its primary targets are Lymphocyte-specific protein tyrosine kinase (Lck) and Proto-oncogene tyrosine-protein kinase Src, key regulators of T-cell receptor (TCR) signaling and other pathways controlling cell proliferation and survival.[2][4]

Additionally, this compound potently inhibits the SIK family members (SIK1, SIK2, SIK3), which are crucial in regulating macrophage polarization and inflammatory cytokine production.[1][3][4] This dual activity suggests its potential application in immunology and oncology.[4]

Quantitative Data Summary

The inhibitory activity of this compound has been quantified through various biochemical and cellular assays. The following tables summarize the key half-maximal inhibitory concentration (IC₅₀) values.

Table 1: Biochemical Potency of this compound against Target Kinases

| Kinase Target | IC₅₀ (nM) | Assay Type | Reference(s) |

|---|---|---|---|

| Lck | 2 | Cell-free | [1][2][5][6] |

| Src | 6 | Cell-free | [1][2][5][6] |

| SIK1 | 10 | Cell-free | [1][3][6] |

| SIK2 | 22 | Cell-free | [1][3][6] |

| SIK3 | 60 | Cell-free |[1][3][6] |

Table 2: Kinase Selectivity Profile of this compound

| Kinase | IC₅₀ (nM) | Selectivity Fold (vs. Lck) | Selectivity Fold (vs. Src) | Reference(s) |

|---|---|---|---|---|

| Lck | 2 | 1x | 3x | [1][5] |

| Src | 6 | 3x | 1x | [1][5] |

| p38α | 1300 | >650x | >216x | [5] |

| KDR (VEGFR2) | 650 | >325x | >108x |[5] |

Note: The compound demonstrates over 300-fold selectivity for Lck/Src over the kinases p38α and KDR.[1][4][6]

Signaling Pathways

Lck/Src Inhibition in T-Cell Receptor Signaling

This compound's inhibition of Lck and Src directly interferes with the T-cell receptor (TCR) signaling cascade, which is fundamental for T-cell activation, proliferation, and cytokine release. By blocking Lck, this compound prevents the initial phosphorylation events following TCR engagement, thereby suppressing the downstream signaling required for an adaptive immune response.

SIK Inhibition in Macrophage Polarization

In macrophages, this compound inhibits SIK family kinases. This action has been shown to increase the production of the anti-inflammatory cytokine IL-10 while suppressing the secretion of pro-inflammatory cytokines in response to stimuli like lipopolysaccharide (LPS).[3][7] This immunomodulatory effect is mediated through the phosphorylation of transcriptional co-activators like CRTC3.[3]

References

In-Depth Technical Guide: WH-4-023 (CAS Number 837422-57-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

WH-4-023 is a potent, orally active, and selective dual inhibitor of Lymphocyte-specific protein tyrosine kinase (Lck) and Proto-oncogene tyrosine-protein kinase Src. It also demonstrates significant inhibitory activity against Salt-Inducible Kinases (SIKs). This technical guide provides a comprehensive overview of this compound, including its mechanism of action, key biological data, and detailed experimental protocols. The information is intended to support researchers and drug development professionals in their exploration of this compound for applications in immunology, oncology, and cellular signaling research.

Core Properties and Mechanism of Action

This compound, also known as KIN112, is a small molecule inhibitor belonging to the 2-aminopyrimidine carbamate class.[1] Its primary mechanism of action is the competitive inhibition of ATP binding to the catalytic domains of Lck and Src kinases.[1] By blocking the phosphorylation of downstream substrates, this compound effectively modulates signaling pathways crucial for T-cell activation, immune responses, and cell proliferation.[1] Additionally, its inhibitory effect on SIK family kinases (SIK1, SIK2, and SIK3) suggests a role in regulating macrophage polarization and inflammatory responses.[1][2]

Quantitative Biological Data

The inhibitory activity of this compound against its primary targets has been quantified through various in vitro assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| Target Kinase | IC50 (nM) | Assay Type | Reference |

| Lck | 2 | Cell-free | [3][4] |

| Src | 6 | Cell-free | [3][4] |

| SIK1 | 10 | Cell-free | [3] |

| SIK2 | 22 | Cell-free | [3] |

| SIK3 | 60 | Cell-free | [3] |

| p38α | >1000 | Cell-free | [3] |

| KDR | >1000 | Cell-free | [3] |

Table 1: IC50 Values of this compound Against Various Kinases.

Signaling Pathway Inhibition

This compound primarily targets the Lck and Src signaling pathways, which are central to T-cell receptor (TCR) signaling and other cellular processes. The diagram below illustrates the points of inhibition by this compound.

Caption: Inhibition of Lck/Src Signaling by this compound.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is based on the general procedure for 2-aminopyrimidine carbamates as described in the primary literature. A detailed, step-by-step protocol was not publicly available and is proprietary to the discovering entity. The general synthetic scheme involves the coupling of a substituted 2-aminopyrimidine core with a suitable carbamoyl chloride.

In Vitro Lck Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay

This assay measures the inhibitory effect of this compound on Lck kinase activity.[3][5]

Materials:

-

Lck enzyme (recombinant)

-

Biotinylated substrate peptide (e.g., biotin-gastrin)

-

ATP

-

This compound

-

Assay Buffer: 50 mM HEPES (pH 7.5), 50 mM NaCl, 20 mM MgCl₂, 5 mM MnCl₂, 2 mM DTT, 0.05% BSA.[3]

-

Detection Reagent: 50 mM Tris (pH 7.5), 100 mM NaCl, 3 mM EDTA, 0.05% BSA, 0.1% Tween20, Streptavidin-Allophycocyanin (SA-APC), and Europium-labeled anti-phosphotyrosine antibody (Eu-anti-PY).[3]

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

In a 384-well plate, add Lck enzyme, biotinylated substrate peptide, and the this compound dilution (or DMSO for control).

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding the detection reagent containing EDTA, SA-APC, and Eu-anti-PY.

-

Incubate for 60 minutes at room temperature to allow for signal development.

-

Read the plate on a fluorescence plate reader with excitation at 320 nm and emission at 615 nm (Europium) and 655 nm (APC).

-

The HTRF ratio (665nm/620nm) is proportional to the extent of substrate phosphorylation. Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.

Caption: Lck HTRF Kinase Assay Workflow.

T-Cell Proliferation Assay

This cell-based assay assesses the ability of this compound to inhibit T-cell proliferation following stimulation of the T-cell receptor.[5]

Materials:

-

Human Peripheral Blood Mononuclear Cells (PBMCs) or purified T-cells.

-

Anti-CD3 and anti-CD28 antibodies.

-

RPMI-1640 medium supplemented with 10% FBS.

-

This compound.

-

³H-thymidine.

-

Cell harvester and liquid scintillation counter.

Procedure:

-

Isolate PBMCs from healthy donor blood or use a purified T-cell population.

-

Plate the cells in a 96-well plate.

-

Pre-incubate the cells with various concentrations of this compound for 1-2 hours.

-

Stimulate the cells with anti-CD3 and anti-CD28 antibodies.

-

Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

-

Pulse the cells with ³H-thymidine for the final 18-24 hours of incubation.

-

Harvest the cells onto filter mats using a cell harvester.

-

Measure the incorporation of ³H-thymidine using a liquid scintillation counter.

-

Calculate the percent inhibition of proliferation for each concentration of this compound and determine the IC50 value.

In Vivo Anti-Inflammatory Activity Assay (Representative Protocol)

The in vivo anti-inflammatory efficacy of this compound has been demonstrated in models of T-cell activation. While the specific protocol from the primary literature was not publicly available, a representative carrageenan-induced paw edema model, a standard for assessing anti-inflammatory activity, is described below.

Materials:

-

Male Wistar rats or BALB/c mice.

-

Carrageenan solution (1% in sterile saline).

-

This compound formulated for oral administration.

-

Pletysmometer or calipers.

Procedure:

-

Fast the animals overnight with free access to water.

-

Administer this compound orally at various doses. Administer vehicle to the control group and a reference anti-inflammatory drug (e.g., indomethacin) to a positive control group.

-

After a set pre-treatment time (e.g., 1 hour), inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw of each animal.

-

Measure the paw volume or thickness using a plethysmometer or calipers at time 0 (immediately before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).

-

Calculate the percentage of edema inhibition for each treatment group compared to the vehicle control group.

Applications in Research and Drug Development

This compound serves as a valuable research tool for:

-

Immunology: Investigating the role of Lck and Src in T-cell signaling, activation, and differentiation.

-

Oncology: Exploring the therapeutic potential of inhibiting Src family kinases in various cancers.

-

Inflammatory Diseases: Studying the involvement of Lck, Src, and SIKs in inflammatory processes and autoimmune disorders.

-

Stem Cell Biology: this compound, in combination with other small molecules, has been shown to support the self-renewal of naive human embryonic stem cells.

Conclusion

This compound is a potent and selective dual Lck/Src inhibitor with additional activity against SIKs. Its well-characterized in vitro activity and demonstrated in vivo potential make it a significant molecule for both basic research and preclinical drug development in the fields of immunology, oncology, and inflammation. This guide provides a foundational understanding and practical protocols to facilitate further investigation of this compound.

References

- 1. New horizons in drug discovery of lymphocyte-specific protein tyrosine kinase (Lck) inhibitors: a decade review (2011–2021) focussing on structure–activity relationship (SAR) and docking insights - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cellgs.com [cellgs.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound | Src | TargetMol [targetmol.com]

- 5. Network-based systems pharmacology reveals heterogeneity in LCK and BCL2 signaling and therapeutic sensitivity of T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for WH-4-023 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

WH-4-023 is a potent and selective dual inhibitor of the Src-family kinases Lck and Src.[1][2] It functions as an ATP-competitive inhibitor, effectively blocking the catalytic activity of these key signaling proteins.[2] Due to the critical role of Lck and Src in various cellular processes, including T-cell activation, cell growth, and survival, this compound serves as a valuable tool for research in immunology and oncology.[2] This document provides detailed application notes and protocols for the effective use of this compound in cell culture experiments.

Mechanism of Action

This compound targets the ATP-binding pocket of Lck and Src kinases.[2] By occupying this site, it prevents the phosphorylation of downstream substrates, thereby inhibiting the signaling cascades that they mediate.[2] This targeted inhibition allows for the specific investigation of Lck- and Src-dependent pathways. Notably, this compound also demonstrates potent inhibitory activity against Salt-Inducible Kinases (SIKs), which should be considered in the interpretation of experimental results.[3]

Data Presentation

Table 1: Inhibitory Activity of this compound

| Target Kinase | IC50 (nM) | Selectivity Notes |

| Lck | 2 | Potent inhibitor |

| Src | 6 | Potent inhibitor |

| SIK1 | 10 | Potent inhibitor |

| SIK2 | 22 | Potent inhibitor |

| SIK3 | 60 | Potent inhibitor |

| p38α | 1300 | >300-fold selective over Lck/Src |

| KDR (VEGFR2) | 650 | >300-fold selective over Lck/Src |

Data compiled from multiple sources.[1][2][4][5]

Table 2: Physicochemical Properties and Storage

| Property | Value |

| Molecular Weight | 568.67 g/mol |

| Formula | C32H36N6O4 |

| CAS Number | 837422-57-8 |

| Solubility | DMSO: ≥ 10 mM (5.69 mg/mL) |

| Storage | Store at -20°C. Protect from direct sunlight. |

Data compiled from multiple sources.[3][5][6]

Signaling Pathway

Caption: this compound inhibits Lck and Src signaling pathways.

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes

Protocol:

-

To prepare a 10 mM stock solution, dissolve 5.69 mg of this compound in 1 mL of DMSO.

-

Warm the tube at 37°C for 10 minutes and/or sonicate briefly to ensure complete dissolution.[3]

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C.

General Cell Culture Treatment

Protocol:

-

Culture cells to the desired confluency in appropriate cell culture medium.

-

Prepare working concentrations of this compound by diluting the stock solution in fresh cell culture medium. The final DMSO concentration should be kept below 0.1% to minimize solvent toxicity.

-

Remove the old medium from the cells and replace it with the medium containing the desired concentration of this compound or vehicle control (medium with the same concentration of DMSO).

-

Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) before proceeding with downstream analysis.

Cell Viability Assay (MTT Assay)

Materials:

-

96-well cell culture plates

-

Cells of interest

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Plate reader

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) and a vehicle control.

-

Incubate for the desired duration (e.g., 48 or 72 hours).

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of solubilization solution to each well.

-

Incubate for 15 minutes at room temperature with gentle shaking to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a plate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Western Blotting for Target Inhibition

Materials:

-

6-well cell culture plates

-

Cells of interest

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer apparatus

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-Src (Tyr416), anti-Src, anti-phospho-Lck (Tyr394), anti-Lck, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Protocol:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat cells with this compound at various concentrations for a specified time (e.g., 1-24 hours).

-

Lyse the cells and quantify the protein concentration using a BCA assay.

-

Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

-

Transfer the proteins to a membrane.

-

Block the membrane for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Analyze the band intensities to determine the effect of this compound on the phosphorylation of its targets.

Experimental Workflow

Caption: A typical experimental workflow for using this compound.

Troubleshooting

-

Low Potency: Ensure the this compound stock solution is properly prepared and stored. Verify the final concentration in the cell culture medium. Consider the expression level of Lck and Src in your cell line.

-

Off-Target Effects: Be mindful of the inhibitory activity of this compound on SIK kinases.[3] If unexpected phenotypes are observed, consider using a more specific inhibitor for Lck or Src, or use siRNA/shRNA to validate the findings.

-

Cell Toxicity: If significant cell death is observed even at low concentrations, reduce the treatment duration or the concentration of this compound. Ensure the DMSO concentration is not exceeding 0.1%.

Conclusion

This compound is a powerful research tool for investigating Lck- and Src-mediated signaling pathways. By following these detailed protocols and application notes, researchers can effectively utilize this inhibitor in their cell culture experiments to gain valuable insights into the roles of these kinases in various biological processes.

References

Application Notes and Protocols: WH-4-023

For Researchers, Scientists, and Drug Development Professionals